10-Undecenyltrimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

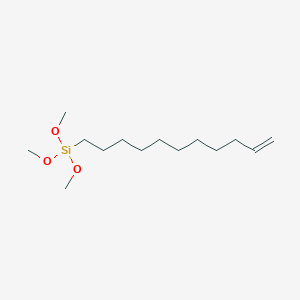

Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(undec-10-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3Si/c1-5-6-7-8-9-10-11-12-13-14-18(15-2,16-3)17-4/h5H,1,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEGJSMHCHEQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCC=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622887 | |

| Record name | Trimethoxy(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872575-06-9 | |

| Record name | Trimethoxy(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

10-Undecenyltrimethoxysilane chemical structure and properties

An In-Depth Technical Guide to 10-Undecenyltrimethoxysilane: Structure, Properties, and Applications

Executive Summary

This compound is a bifunctional organosilicon compound that has emerged as a cornerstone molecule in surface science, materials chemistry, and nanotechnology. Its unique structure, featuring a hydrolyzable trimethoxysilane head and a reactive terminal alkene tail connected by a long hydrocarbon chain, provides a versatile platform for covalently modifying surfaces and synthesizing advanced materials. This guide offers a detailed examination of its chemical structure, physicochemical properties, core reactivity, and key applications. We will delve into the mechanisms of self-assembled monolayer (SAM) formation, provide field-proven experimental protocols, and explore its role as a coupling agent and a building block in polymer chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this molecule for precise control over interfacial properties.

Core Chemical Identity and Structure

This compound, identified by CAS Registry Number 116949-62-7, possesses a molecular architecture that enables its dual functionality.[1] The molecule consists of two key reactive domains separated by an eleven-carbon alkyl spacer, which imparts hydrophobic character.

-

The Trimethoxysilane Headgroup: This silicon center bonded to three methoxy groups (Si-(OCH₃)₃) is the anchor. In the presence of water, it undergoes hydrolysis to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on inorganic substrates (like glass, silica, or metal oxides) or with each other, forming stable covalent siloxane bonds (Si-O-Si).[1][2]

-

The Terminal Alkene Tailgroup: The undecenyl chain terminates in a vinyl group (C=C), which serves as a versatile handle for a wide array of subsequent organic reactions.[1] This allows a pre-modified surface to be further functionalized, for example, through polymerization, thiol-ene "click" reactions, or hydrosilylation.

This distinct separation of function allows for a two-step modification strategy: first, the molecule is anchored to a surface, and second, the exposed terminal alkenes are used to attach other molecules or initiate polymer growth.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are consistent with its structure as a long-chain organosilane. It is a liquid at room temperature and is sensitive to moisture due to the hydrolyzable methoxy groups.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | trimethoxy(undec-10-enyl)silane | [1][5] |

| CAS Number | 116949-62-7 | [1] |

| Molecular Formula | C₁₄H₃₀O₃Si | [1][] |

| Molecular Weight | 274.47 g/mol | [1][] |

| Physical State | Liquid | [1][5] |

| Boiling Point | 102-105 °C at 1 mmHg | [1][5] |

| Density | ~0.908 g/cm³ | [1][5] |

| Refractive Index | ~1.4334 | [1] |

| Contact Angle (on glass) | ~100° |[1] |

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The key expected signals are summarized below.

Table 2: Typical Spectroscopic Data for this compound

| Technique | Signal | Expected Chemical Shift / Wavenumber | Assignment |

|---|---|---|---|

| ¹H NMR | Multiplet | δ 5.75-5.85 ppm | -CH=CH₂ |

| Multiplet | δ 4.90-5.00 ppm | -CH=CH₂ | |

| Singlet | δ ~3.58 ppm | -Si(OCH₃)₃ | |

| Multiplet | δ 2.00-2.10 ppm | -CH₂-CH=CH₂ | |

| Multiplets | δ 0.60-1.40 ppm | -Si-(CH₂)₈- | |

| ¹³C NMR | δ ~139 ppm | -C H=CH₂ | |

| δ ~114 ppm | -CH=C H₂ | ||

| δ ~50 ppm | -Si(OC H₃)₃ | ||

| δ 10-35 ppm | Alkyl chain carbons | ||

| FTIR | C-H stretch (sp²) | ~3075 cm⁻¹ | =C-H |

| C-H stretch (sp³) | 2850-2930 cm⁻¹ | -C-H | |

| C=C stretch | ~1640 cm⁻¹ | Alkene |

| | Si-O-C stretch | 1080-1190 cm⁻¹ | Silane |

Core Reactivity: A Tale of Two Ends

The utility of this compound is entirely derived from the orthogonal reactivity of its two functional ends. Understanding these mechanisms is key to designing successful surface modification protocols.

The Silane Moiety: Hydrolysis and Condensation

The anchoring of the molecule to a substrate is a sol-gel process that occurs in two primary stages.[7][8]

-

Hydrolysis: The process is initiated by the reaction of the trimethoxysilane group with water (often trace amounts in the solvent or on the substrate surface) to replace the methoxy (-OCH₃) groups with hydroxyl (-OH) groups, forming a reactive silanetriol and releasing methanol as a byproduct. This reaction can be catalyzed by acid or base.[2][9]

-

Condensation: The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups on the substrate to form stable, covalent Si-O-Substrate bonds. Additionally, they can condense with neighboring silanols from other molecules to form a cross-linked polysiloxane network (Si-O-Si), which adds robustness to the resulting monolayer.[2][7]

The extent of hydrolysis and the degree of cross-linking are critically dependent on reaction conditions such as water concentration, pH, solvent, and temperature.[2][10] Insufficient water may lead to incomplete hydrolysis and a less dense monolayer, while excessive water in solution can cause premature self-condensation and aggregation before surface attachment.[9]

Caption: Mechanism of surface attachment via hydrolysis and condensation.

The Alkene Moiety: A Platform for Further Functionalization

Once the silane is anchored to a surface, creating a self-assembled monolayer (SAM), the terminal alkene groups are exposed, presenting a new, reactive interface. This allows for a vast range of secondary modification reactions, including:

-

Hydrosilylation: Reaction with a hydrosilane (H-SiR₃) in the presence of a platinum catalyst to form a stable Si-C bond, useful for grafting other silane-based materials.

-

Thiol-ene "Click" Chemistry: A highly efficient and specific reaction with a thiol-containing molecule (R-SH) initiated by UV light or a radical initiator. This is a powerful method for attaching biomolecules, polymers, or fluorescent dyes.

-

Polymerization: The vinyl groups can act as monomers for surface-initiated polymerization, allowing for the growth of dense polymer brushes from the surface.

-

Epoxidation and Ring-Opening: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce a wide range of functionalities.

Key Applications and Field-Proven Insights

The dual-action nature of this compound makes it a valuable tool across multiple scientific disciplines.

-

Formation of Hydrophobic Self-Assembled Monolayers (SAMs): This is one of the most common applications. By assembling into a dense, ordered monolayer on a hydrophilic substrate like glass or silicon, the long alkyl chains orient away from the surface, creating a highly hydrophobic interface.[1] Such surfaces are critical for creating water-repellent coatings, controlling wettability in microfluidic devices, and reducing non-specific protein adsorption in biosensors.[1][11]

-

Coupling Agent in Composites: The molecule can act as a bridge between inorganic fillers (like silica or glass fibers) and an organic polymer matrix.[1] The silane end bonds to the filler, while the alkene end can co-polymerize or entangle with the polymer matrix, dramatically improving adhesion, mechanical strength, and thermal stability of the composite material.[1]

-

Polymer and Materials Chemistry: It can be used as a comonomer in polymerization reactions to introduce silane functionality into a polymer backbone, enabling cross-linking through moisture-curing.[12] It is also fundamental in the sol-gel synthesis of organic-inorganic hybrid materials.[8]

-

Nanotechnology and Drug Delivery: In drug development, nanoparticles are often functionalized to improve stability, biocompatibility, or for targeted delivery. This compound can be used to coat silica or metal oxide nanoparticles, providing a hydrophobic shell or a reactive surface for conjugating targeting ligands or drug molecules.[1][]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating characterization steps to confirm successful modification.

Protocol 5.1: Preparation of a Hydrophobic Surface via SAM Deposition

This protocol describes the solution-phase deposition of a this compound SAM onto a silicon wafer or glass slide.

Objective: To create a dense, covalently-bound hydrophobic monolayer.

Materials:

-

Silicon wafers or glass slides

-

This compound

-

Anhydrous Toluene (or Hexane)

-

Piranha solution (7:3 H₂SO₄:H₂O₂) (EXTREME CAUTION!) or Oxygen Plasma Cleaner

-

Deionized (DI) water

-

High-purity Nitrogen gas

-

Contact Angle Goniometer

Methodology:

-

Substrate Cleaning & Hydroxylation (Critical Step):

-

Causality: A pristine, hydrophilic surface with a high density of hydroxyl groups is paramount for forming a dense, well-ordered monolayer.[7]

-

Option A (Piranha Etch): Immerse substrates in freshly prepared Piranha solution for 15-20 minutes. Warning: Piranha is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) in a chemical fume hood.

-

Option B (Oxygen Plasma): Place substrates in an oxygen plasma cleaner and treat for 2-5 minutes at 100 W. This is a safer and highly effective method.

-

Rinse substrates copiously with DI water and dry under a stream of high-purity nitrogen.

-

Validation: The surface should be super-hydrophilic, with a water contact angle of < 5°.

-

-

Silanization Solution Preparation:

-

Work in a low-moisture environment (e.g., a glovebox or under nitrogen flow).

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene. The use of an anhydrous solvent is crucial to prevent premature silane polymerization in the solution.[7]

-

-

SAM Deposition:

-

Immerse the clean, dry substrates into the silanization solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature. The container should be sealed to prevent atmospheric moisture contamination.

-

-

Rinsing and Curing:

-

Causality: Rinsing removes any physisorbed (non-covalently bonded) silane molecules. Curing promotes further cross-linking within the monolayer, enhancing its stability.

-

Remove substrates from the solution and rinse thoroughly with fresh toluene to remove excess silane.

-

Dry the substrates with nitrogen gas.

-

Cure the substrates by baking in an oven at 110-120 °C for 30-60 minutes.

-

-

Characterization & Validation:

-

Measure the static water contact angle. A successful hydrophobic SAM should exhibit a contact angle of approximately 100°.[1] A low contact angle indicates a poor or incomplete monolayer.

-

Caption: Experimental workflow for SAM deposition.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is essential.

-

Moisture Sensitivity: The compound reacts with moisture.[3][4] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[3][13]

-

Hazards: It is known to cause skin and eye irritation.[13] Inhalation of vapors should be avoided. All handling should be performed in a well-ventilated area or a chemical fume hood, using appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze rapid and uncontrolled polymerization.[3][4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]

Conclusion

This compound is a powerful and versatile molecule for engineering surfaces and creating novel materials. Its bifunctional nature allows for robust surface anchoring and subsequent chemical functionalization, providing scientists and researchers with precise control over interfacial properties. From creating superhydrophobic coatings to acting as a molecular bridge in advanced composites and serving as a platform for nanoparticle modification, its applications are extensive. A thorough understanding of its hydrolysis-condensation chemistry and the reactivity of its terminal alkene is fundamental to harnessing its full potential in research and development.

References

-

Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces. (n.d.). Fraunhofer-Publica. Retrieved January 20, 2026, from [Link]

-

Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

New Condensation Polymer Precursors Containing Consecutive Silicon Atoms—Decaisopropoxycyclopentasilane and Dodecaethoxyneopentasilane—And Their Sol–Gel Polymerization. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Surface modification of bio-based composites via silane treatment: a short review. (2022). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

Sources

- 1. This compound (872575-06-9) for sale [vulcanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces [publica.fraunhofer.de]

- 12. New Condensation Polymer Precursors Containing Consecutive Silicon Atoms—Decaisopropoxycyclopentasilane and Dodecaethoxyneopentasilane—And Their Sol–Gel Polymerization | MDPI [mdpi.com]

- 13. tcichemicals.com [tcichemicals.com]

Hydrolysis and condensation mechanism of 10-Undecenyltrimethoxysilane

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of 10-Undecenyltrimethoxysilane

Abstract

This compound is a bifunctional organosilane of significant interest in materials science and drug delivery systems. Its utility is predicated on the formation of a stable polysiloxane network covalently bonded to a substrate, while presenting a terminal alkene for further functionalization. This guide provides a detailed examination of the core chemical mechanisms—hydrolysis and condensation—that govern this transformation. We will explore the reaction pathways, the critical factors influencing reaction kinetics and polymer architecture, and the analytical methodologies required for process monitoring and characterization. This document is intended for researchers, scientists, and professionals who seek a deep, mechanistic understanding to control and optimize surface modification processes using this versatile molecule.

Introduction: The Molecular Architecture and Significance

This compound, [CH₂=CH(CH₂)₉Si(OCH₃)₃], is a unique coupling agent characterized by two distinct functional ends. The trimethoxysilyl group serves as the inorganic reactive center, capable of forming robust siloxane (Si-O-Si) bonds. The 10-undecenyl group provides a long, flexible hydrocarbon chain terminating in a reactive carbon-carbon double bond. This dual nature allows it to act as a molecular bridge, linking inorganic substrates (like silica, glass, or metal oxides) to organic polymers or biomolecules.

The transformation from a soluble monomer to a cross-linked, insoluble network is a cornerstone of sol-gel chemistry.[1][2] This process occurs in two fundamental stages: the hydrolysis of the methoxy groups to form reactive silanols, followed by the condensation of these silanols to build the siloxane polymer. A precise understanding of these stages is paramount for controlling the final properties of the modified surface, including layer thickness, uniformity, and the density of reactive terminal groups.

The Core Reaction Mechanism

The conversion of this compound monomer into a stable polysiloxane network is a sequential process involving hydrolysis and condensation.

Stage 1: Hydrolysis - The Activation Step

Hydrolysis is the initial, and often rate-limiting, step where the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through a series of nucleophilic substitution reactions. This process requires water and is typically catalyzed by an acid or a base, producing methanol as a byproduct.[3]

The reaction proceeds stepwise:

-

Step 1: CH₂=CH(CH₂)₉Si(OCH₃)₃ + H₂O ⇌ CH₂=CH(CH₂)₉Si(OCH₃)₂(OH) + CH₃OH

-

Step 2: CH₂=CH(CH₂)₉Si(OCH₃)₂(OH) + H₂O ⇌ CH₂=CH(CH₂)₉Si(OCH₃)(OH)₂ + CH₃OH

-

Step 3: CH₂=CH(CH₂)₉Si(OCH₃)(OH)₂ + H₂O ⇌ CH₂=CH(CH₂)₉Si(OH)₃ + CH₃OH

The product of this stage is a highly reactive silanetriol intermediate, which is prone to subsequent condensation reactions. The hydrolysis of all three methoxy groups is not always complete before condensation begins; these processes can occur concurrently.[4]

Caption: Stepwise hydrolysis of this compound.

Stage 2: Condensation - Building the Siloxane Network

Once silanol groups are formed, they can react with each other or with remaining methoxy groups to form stable siloxane bridges (Si-O-Si), which constitute the backbone of the final polymer network.[5] This occurs via two primary pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and eliminate a molecule of water. R-Si(OH)₃ + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Alcohol Condensation: A silanol group reacts with an unhydrolyzed methoxy group, eliminating a molecule of methanol. R-Si(OH)₃ + (CH₃O)₃Si-R → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH

These condensation reactions can proceed intermolecularly to form oligomers and polymers, or intramolecularly to form cyclic species. The continued reaction leads to a highly cross-linked, three-dimensional network.

Caption: Overall workflow from monomer to cross-linked network.

Causality: Factors Influencing the Reaction Mechanism

The kinetics of hydrolysis and condensation, and thus the final structure of the polysiloxane network, are not fixed. They are highly dependent on several experimental parameters. Controlling these factors is the key to achieving reproducible and tailored surface properties.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Polymer Structure |

| pH (Acidic, < 4) | Fast | Slow | Primarily linear, weakly branched chains |

| pH (Basic, > 10) | Slower than acidic | Very Fast | Highly branched, compact, particulate structures |

| pH (Neutral, ~7) | Minimum Rate | Minimum Rate | Very slow reaction, often impractical |

| Water/Silane Ratio | Increases with water up to a point | Complex; can increase or decrease | Higher cross-linking with sufficient water |

| Catalyst | Acids and bases significantly accelerate | Acids and bases significantly accelerate | Dictated by the pH effect of the catalyst |

| Solvent | Can decrease rate (e.g., ethanol via esterification) | Can influence aggregation and network formation | Affects solubility of intermediates and final polymer |

| Temperature | Increases | Increases | Can favor denser network structures |

| Concentration | Increases | Increases | Higher concentration favors intermolecular condensation |

The Critical Role of pH

The pH of the reaction medium is the most influential factor in silane chemistry.[6]

-

Under acidic conditions (pH 2-4) , the reaction is initiated by the protonation of an oxygen atom on a methoxy group, making it a better leaving group. This facilitates a rapid hydrolysis step. However, the condensation reaction between protonated silanols is relatively slow, which allows for the formation of more extended, linear, or randomly branched polymer structures.[7]

-

Under basic conditions (pH > 10) , the mechanism proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. While hydrolysis occurs, the condensation rate is dramatically accelerated due to the presence of highly reactive deprotonated silanolate anions (Si-O⁻).[7] This leads to the rapid formation of compact, highly branched, and often particulate structures.[8]

-

Near neutral pH (pH 6-8) , both hydrolysis and condensation rates are at their minimum.[9]

Caption: Influence of pH on the final polysiloxane architecture.

Water-to-Silane Ratio (r)

The stoichiometric amount of water required for complete hydrolysis of a trimethoxysilane is r = 1.5. However, in practice, a larger excess of water is often used to drive the hydrolysis equilibrium towards the formation of silanols.[5] Insufficient water (r < 1.5) will result in an incompletely hydrolyzed network with residual methoxy groups, which can impact the layer's stability and hydrophilicity.

Solvents and Concentration

Because this compound is hydrophobic, a co-solvent like ethanol or isopropanol is typically necessary to create a homogeneous solution with water. The choice of alcohol can influence the reaction, as it can participate in the reverse reaction of hydrolysis (esterification), potentially slowing the overall process.[10] Higher concentrations of the silane generally increase the rate of intermolecular condensation, leading to faster gelation and network formation.[11]

Experimental Protocol & In-Situ Characterization

To ensure trustworthiness and reproducibility, the hydrolysis and condensation process must be monitored. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose.[12]

Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for observing the chemical transformations in real-time.[10] The key vibrational bands to monitor are:

-

Disappearance of Si-O-CH₃: The stretching vibration around 1080-1100 cm⁻¹ will decrease in intensity as hydrolysis proceeds.

-

Formation of Si-OH: A broad peak corresponding to the Si-OH stretching vibration appears around 950-960 cm⁻¹.[13][14] A very broad O-H stretching band also appears around 3200-3600 cm⁻¹.

-

Formation of Si-O-Si: A strong, broad absorption band develops between 1000-1130 cm⁻¹, indicative of the siloxane network formation. This band often overlaps with the initial Si-O-CH₃ peak, causing a noticeable broadening and shift in the band system.[15]

-

Internal Standard: The C=C stretching vibration of the undecenyl group at ~1641 cm⁻¹ remains unchanged throughout the reaction and can be used as an internal reference.

Protocol for Kinetic Analysis using ²⁹Si NMR Spectroscopy

²⁹Si NMR is the most definitive method for quantitatively tracking the various silicon species throughout the reaction.[16][17] It allows for the unambiguous identification and quantification of the starting material, hydrolyzed intermediates, and condensed structures.

Experimental Workflow:

-

Sample Preparation: Prepare a reaction mixture in an NMR tube by combining this compound, a suitable solvent (e.g., Ethanol-d₆/D₂O), and a catalyst (e.g., acetic acid).

-

In-situ Reaction Monitoring: Place the NMR tube in the spectrometer and acquire ²⁹Si NMR spectra at regular time intervals.

-

Data Processing: Identify and integrate the signal intensities for each distinct silicon environment.

-

Kinetic Analysis: Plot the concentration of each species as a function of time to determine reaction rate constants and elucidate the dominant reaction pathway.

| Silicon Species | Structure Notation | Typical ²⁹Si Chemical Shift (ppm) | Description |

| R-Si(OCH₃)₃ | T⁰ | -40 to -45 | Unreacted trimethoxysilane |

| R-Si(OCH₃)₂(OH) | T⁰(OH) | -48 to -52 | Singly hydrolyzed intermediate |

| R-Si(OCH₃)(OH)₂ | T⁰(OH)₂ | -55 to -58 | Doubly hydrolyzed intermediate |

| R-Si(OH)₃ | T⁰(OH)₃ | -58 to -62 | Fully hydrolyzed silanetriol |

| R-Si(OSi-)(OR')₂ | T¹ | -50 to -58 | Condensed, one siloxane bond |

| R-Si(OSi-)₂(OR') | T² | -59 to -65 | Condensed, two siloxane bonds |

| R-Si(OSi-)₃ | T³ | -66 to -72 | Fully condensed, three siloxane bonds |

(Note: R' can be -H or -CH₃. Exact chemical shifts are solvent and pH dependent.)

Conclusion

The hydrolysis and condensation of this compound are fundamental processes that dictate its efficacy as a surface modifying and coupling agent. The transformation from a monomer to a stable, cross-linked polysiloxane network is a multi-step reaction involving the formation of reactive silanol intermediates followed by their polymerization. The kinetics and the final architecture of the network are highly tunable by controlling key reaction parameters, most notably pH, water-to-silane ratio, and catalyst. A thorough understanding of these mechanisms, validated by robust analytical methodologies like NMR and FTIR spectroscopy, is essential for researchers aiming to design and control the properties of advanced materials for scientific and drug development applications.

References

-

Loy, D. A., & Shea, K. J. (2000). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. Chemistry of Materials, 12(11), 3328-3335. [Link][1][18][19][20]

-

Ishida, H. (1993). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Solid Surfaces. Defense Technical Information Center. [Link][11]

-

García, L., et al. (2007). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Elsevier. [Link][10]

-

Alam, T. M., Assink, R. A., & Loy, D. A. (1998). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials, 10(10), 3183-3191. [Link][16]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link][21]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General reference for characteristic IR frequencies). [Link]

-

Hu, Y., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link][12]

-

Chambers, R. C., et al. (1996). Influence of steric effects on the kinetics of ethyltrimethoxysilane hydrolysis in a fast sol-gel system. Chemistry of Materials, 8(12), 2917-2924. [Link][22]

-

García, L., et al. (2008). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. ResearchGate. [Link][17]

-

Torry, S. A., et al. (2006). Kinetic analysis of organosilane hydrolysis and condensation. International Journal of Adhesion and Adhesives, 26(1-2), 40-49. [Link][4]

-

Abdel-Goad, S. A., et al. (2004). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Polymer, 45(22), 7543-7551. [Link][23]

-

Rahman, M. M., & Jana, S. C. (2020). Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues. Molecules, 25(5), 1184. [Link][2]

-

Glowacky, J., et al. (2012). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Hydrophobe VI, 219-228. [Link][24]

-

Edinger, M., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Polymers, 12(11), 2503. [Link][13]

-

Corriu, R. J. P., et al. (1997). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 8(1-3), 53-58. [Link][25]

-

Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(6), 811-824. [Link][9]

-

Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Molecular Sciences, 10(9), 3784-3810. [Link][5]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link][7]

-

Schmidt, H. (1988). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids, 100(1-3), 51-64. [Link][26]

-

Xinchen Chemical. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?[Link][6]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link][15]

-

Adhesives & Sealants Industry. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. [Link][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. adhesivesmag.com [adhesivesmag.com]

- 9. afinitica.com [afinitica.com]

- 10. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. gelest.com [gelest.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Sci-Hub. Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes / Chemistry of Materials, 2000 [sci-hub.jp]

- 21. gelest.com [gelest.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. hydrophobe.org [hydrophobe.org]

- 25. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 26. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

The Versatility of 10-Undecenyltrimethoxysilane in Nanotechnology: A Technical Guide for Advanced Applications

In the dynamic landscape of nanotechnology, the precise control of surface chemistry is paramount to the development of sophisticated materials and devices. Among the arsenal of molecules enabling this control, 10-Undecenyltrimethoxysilane (10-UTMS) has emerged as a cornerstone for researchers, scientists, and drug development professionals. Its unique bifunctional nature, possessing a terminal alkene group and a hydrolyzable trimethoxysilyl group, allows for robust covalent attachment to a variety of substrates and subsequent versatile functionalization. This technical guide provides an in-depth exploration of the core principles, field-proven methodologies, and cutting-edge applications of 10-UTMS in nanotechnology.

The Fundamental Chemistry of this compound: A Tale of Two Ends

The efficacy of 10-UTMS lies in its molecular architecture. The trimethoxysilyl head group serves as a reactive anchor, readily undergoing hydrolysis and condensation to form stable siloxane (Si-O-Si) bonds with hydroxylated surfaces such as silicon wafers, glass, and metal oxides. This process, known as silanization, results in the formation of a self-assembled monolayer (SAM), a highly ordered, single-molecule-thick layer that blankets the substrate.

Simultaneously, the undecenyl tail, a ten-carbon chain terminating in a vinyl group, extends outwards from the surface. This terminal double bond is a versatile chemical handle, amenable to a host of secondary reactions, most notably the highly efficient "click" chemistry, such as thiol-ene reactions. This dual functionality is the key to its widespread use, providing a stable foundation for the subsequent attachment of a vast array of molecules, from simple organic compounds to complex biomolecules.

Crafting the Foundation: Formation of 10-UTMS Self-Assembled Monolayers

The creation of a high-quality 10-UTMS SAM is a critical first step for any downstream application. The process is a multi-stage affair that involves meticulous substrate preparation, followed by the controlled deposition of the silane.

The Imperative of a Pristine Surface: Substrate Preparation

The formation of a dense, well-ordered SAM is critically dependent on a clean, hydrophilic, and hydroxyl-rich substrate surface. The following is a standard protocol for the preparation of silicon wafer substrates.

Experimental Protocol: Silicon Wafer Cleaning and Hydroxylation

-

Solvent Degreasing:

-

Place the silicon wafer in a beaker containing semiconductor-grade acetone.

-

Heat the acetone to 55°C on a hot plate and sonicate for 10-15 minutes to eliminate organic contaminants.[1]

-

Remove the wafer and immerse it in a beaker with methanol for 5 minutes.[1]

-

Thoroughly rinse the wafer with deionized (DI) water (18.2 MΩ·cm).[1]

-

-

RCA-1 Cleaning (Hydroxylation):

-

In a clean glass beaker, prepare the RCA-1 solution by mixing ammonium hydroxide (NH₄OH, 27%), hydrogen peroxide (H₂O₂, 30%), and DI water in a 1:1:5 volume ratio.

-

Immerse the wafer in the RCA-1 solution and heat to 75-80°C for 10-15 minutes. This step removes any remaining organic residues and creates a thin, hydrophilic silicon dioxide layer with abundant hydroxyl (-OH) groups.

-

Rinse the wafer extensively with DI water.

-

Dry the wafer under a stream of high-purity nitrogen gas. The prepared substrate should be used immediately for SAM deposition.

-

The Art of Deposition: Building the Monolayer

The deposition of 10-UTMS can be achieved through either solution-phase or vapor-phase methods. Solution-phase deposition is more commonly employed due to its simplicity and scalability.

Experimental Protocol: Solution-Phase Deposition of 10-UTMS SAM

-

Solution Preparation:

-

Prepare a dilute solution of 10-UTMS in an anhydrous solvent. Anhydrous toluene or hexane are commonly used to minimize premature hydrolysis and polymerization of the silane in solution. A typical concentration is 1% (v/v).

-

-

SAM Deposition:

-

Immerse the freshly cleaned and hydroxylated substrate into the 10-UTMS solution in a moisture-controlled environment (e.g., a glove box or a desiccator).

-

Allow the deposition to proceed for a period ranging from 30 minutes to several hours. The optimal deposition time can vary depending on the desired monolayer density and ordering.

-

-

Post-Deposition Treatment:

-

Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed molecules.

-

Perform a final rinse with ethanol or isopropanol.

-

Cure the SAM by baking the substrate in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds between adjacent silane molecules and with the substrate, enhancing the stability of the monolayer.

-

Sources

Basic properties of trimethoxy(undec-10-enyl)silane

An In-Depth Technical Guide to Trimethoxy(undec-10-enyl)silane: Properties, Synthesis, and Applications

Introduction

Trimethoxy(undec-10-enyl)silane is a bifunctional organosilane molecule of significant interest in the fields of material science, nanotechnology, and biomedical engineering. Its unique structure, featuring a long hydrocarbon chain with a terminal reactive double bond and a hydrolyzable trimethoxysilyl headgroup, allows it to act as a versatile molecular linker.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Trimethoxy(undec-10-enyl)silane is a liquid at room temperature. Its key properties are summarized in the table below.[1] The long undecenyl chain imparts significant hydrophobic character, while the trimethoxysilyl group provides a reactive anchor for covalent attachment to hydroxylated surfaces.

| Property | Value | Reference |

| IUPAC Name | trimethoxy(undec-10-enyl)silane | [1] |

| CAS Number | 872575-06-9 | [1] |

| Molecular Formula | C₁₄H₃₀O₃Si | [1] |

| Molecular Weight | 274.47 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 102-105°C at 1 mm Hg | [1] |

| Density | 0.908 g/cm³ | [1] |

| Refractive Index | 1.4334 | [1] |

Synthesis of Trimethoxy(undec-10-enyl)silane

The primary route for the synthesis of trimethoxy(undec-10-enyl)silane is the hydrosilylation of 10-undecene with trimethoxysilane. This reaction typically employs a platinum-based catalyst, such as Karstedt's catalyst, to facilitate the addition of the Si-H bond across the terminal double bond of the alkene.[2] This process is highly efficient and results in the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the alkene.[3]

Representative Experimental Protocol

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add 10-undecene (1.0 eq) under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: Add Karstedt's catalyst (typically in the range of 10-50 ppm relative to the alkene) to the reaction flask.

-

Addition of Silane: Slowly add trimethoxysilane (1.0-1.2 eq) dropwise to the stirred solution. The reaction may be exothermic, and the addition rate should be controlled to maintain a safe temperature.

-

Reaction: After the addition is complete, the reaction mixture is typically heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by techniques such as FT-IR (disappearance of the Si-H stretch) or NMR spectroscopy.

-

Purification: The product is then purified by vacuum distillation to remove any unreacted starting materials and the catalyst.

Spectroscopic Characterization

The structure of trimethoxy(undec-10-enyl)silane can be confirmed using standard spectroscopic techniques. Although specific spectra for this compound are not provided in the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy protons as a singlet around 3.5 ppm. The long alkyl chain will exhibit a series of multiplets between approximately 0.8 and 1.6 ppm, with a triplet for the terminal methyl group around 0.9 ppm. The protons on the carbon adjacent to the silicon atom will appear as a triplet at a slightly higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbons around 50 ppm. The alkyl chain carbons will resonate in the range of 14-34 ppm. The carbon atom bonded to the silicon will be shifted downfield.

-

FT-IR: The infrared spectrum will be characterized by strong C-H stretching vibrations around 2850-2960 cm⁻¹. A strong Si-O-C stretching band is expected around 1090 cm⁻¹. The absence of a Si-H stretching band (around 2100-2200 cm⁻¹) and the C=C stretching band of the starting alkene (around 1640 cm⁻¹) indicates the completion of the hydrosilylation reaction.

Key Reactions and Mechanisms: Surface Modification

The utility of trimethoxy(undec-10-enyl)silane lies in its ability to form robust, self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and metal oxides.[3][5] This process occurs in two main steps:

-

Hydrolysis: In the presence of trace amounts of water, the methoxy groups (-OCH₃) on the silicon atom hydrolyze to form silanol groups (-OH).

-

Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds. Additionally, adjacent silanol groups can condense with each other to form a cross-linked siloxane (Si-O-Si) network, which enhances the stability of the monolayer.

Applications in Research and Drug Development

The ability to form well-defined and stable monolayers makes trimethoxy(undec-10-enyl)silane a valuable tool for tailoring the surface properties of materials.

-

Surface Hydrophobization: The long alkyl chain creates a non-polar, hydrophobic surface, which is useful for creating water-repellent coatings.[1]

-

Biomedical Applications: Silane-based coatings are extensively explored for modifying the surfaces of biomedical implants.[5][6] By creating a well-defined interface, one can control protein adsorption, cellular adhesion, and the overall biocompatibility of the implant.[5][6] The terminal double bond of trimethoxy(undec-10-enyl)silane provides a handle for further functionalization, allowing for the attachment of bioactive molecules such as peptides, growth factors, or drugs.

-

Biosensors: Self-assembled monolayers are a cornerstone of modern biosensor technology.[3] They provide a platform for the controlled immobilization of biorecognition elements (e.g., antibodies, enzymes, DNA) onto a transducer surface.[3][7] The long alkyl chain of trimethoxy(undec-10-enyl)silane can help to create a well-ordered monolayer that minimizes non-specific binding and provides a suitable environment for the immobilized biomolecules.

-

Drug Delivery: The surface modification of nanoparticles (e.g., mesoporous silica nanoparticles) is a key strategy in advanced drug delivery systems.[8][9] Silanization can be used to control the surface chemistry of these nanoparticles, for instance, to improve their stability in biological media, to attach targeting ligands for cell-specific delivery, or to create stimuli-responsive systems for controlled drug release.[8][9]

Safety and Handling

A specific Safety Data Sheet (SDS) for trimethoxy(undec-10-enyl)silane was not found in the search results. However, based on the SDS for analogous compounds such as trimethoxy-n-octylsilane and other alkoxysilanes, the following hazards and handling precautions should be considered.[10]

-

Hazards: May cause skin and eye irritation.[10] Inhalation of vapors may cause respiratory irritation. Alkoxysilanes are moisture-sensitive and will react with water, including moisture in the air, to produce methanol and the corresponding silanol. Methanol is toxic and flammable.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and sources of ignition.

Conclusion

Trimethoxy(undec-10-enyl)silane is a valuable and versatile molecule for the chemical modification of surfaces. Its dual functionality allows for the formation of robust, covalently bound self-assembled monolayers with a tailorable surface chemistry. These properties make it a powerful tool for researchers in material science, and particularly for those in the biomedical and drug development fields who seek to control the interface between synthetic materials and biological systems. Careful handling in a moisture-free environment is crucial for both safety and successful application.

References

-

Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. (2025). ResearchGate. Retrieved from [Link]

-

Silane coupling agent in biomedical materials. (2023). PubMed. Retrieved from [Link]

-

Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. (2013). qualitas1998.net. Retrieved from [Link]

-

Hydrosilylation of alkenes with tertiary silanes under mild conditions by Pt(II)-vinyl complex supported on modified rice straw biochar. (2025). ResearchGate. Retrieved from [Link]

-

Self-assembled Monolayers for Biosensors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Stimuli-Responsive Silica Silanol Conjugates: Strategic Nanoarchitectonics in Targeted Drug Delivery. (n.d.). Open Research Newcastle. Retrieved from [Link]

-

Silane coatings of metallic biomaterials for biomedical implants: A preliminary review. (2018). Wiley Online Library. Retrieved from [Link]

-

Integrated hollow mesoporous silica nanoparticles for target drug/siRNA co-delivery. (2013). PubMed. Retrieved from [Link]

-

Hydrosilylation of 1-alkenes with dichlorosilane. (n.d.). University of Groningen. Retrieved from [Link]

-

self-assembled monolayers as platform for biosensors. (2005). Auburn University. Retrieved from [Link]

-

Hydrosilylation of Alkenes. (2021). Chemistry LibreTexts. Retrieved from [Link]

- Preparation method of methyl triethoxysilane. (n.d.). Google Patents.

-

SAFETY DATA SHEET TRIMETHOXYSILANE, 95%. (2014). Gelest, Inc. Retrieved from [Link]

-

HAZARD SUMMARY TRIMETHOXY SILANE. (2000). New Jersey Department of Health. Retrieved from [Link]

Sources

- 1. 10-Undecenyltrimethoxysilane (872575-06-9) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN105906661A - Preparation technique of methyltrimethoxy silane - Google Patents [patents.google.com]

- 6. CN105131028A - Preparation method of methyl triethoxysilane - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Trimethoxy(pent-1-enyl)silane | C8H18O3Si | CID 53637437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US5252768A - Process for preparing a dimethylchlorosilane - Google Patents [patents.google.com]

- 10. Trimethoxy(undec-10-enoxymethyl)silane | C15H32O4Si | CID 89600893 - PubChem [pubchem.ncbi.nlm.nih.gov]

10-Undecenyltrimethoxysilane molecular formula and weight

An In-Depth Technical Guide to 10-Undecenyltrimethoxysilane: Properties, Mechanisms, and Applications

Introduction

This compound is a bifunctional organosilicon compound of significant interest in materials science, surface chemistry, and biotechnology. Its unique molecular architecture, featuring a trimethoxysilyl headgroup and a terminal carbon-carbon double bond separated by a long eleven-carbon aliphatic chain, allows it to act as a versatile molecular linker. This guide provides a comprehensive overview of its chemical properties, the mechanisms governing its reactivity, and its application in creating functionalized surfaces for research and drug development professionals.

The trimethoxysilyl group serves as a robust anchor to hydroxylated surfaces such as glass, silica, and various metal oxides. Through a well-understood hydrolysis and condensation process, it forms a durable, covalent siloxane bond with the substrate. Simultaneously, the terminal undecenyl (vinyl) group remains available on the exterior of the newly formed surface, presenting a reactive handle for a wide array of subsequent chemical modifications. This dual-functionality is the cornerstone of its utility as a surface modification agent and coupling agent.[1]

Physicochemical Properties and Molecular Structure

The defining characteristic of this compound is its combination of an inorganic-reactive head and an organic-reactive tail. This structure dictates its physical properties and its behavior in surface modification protocols.

Molecular Identity

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₃₀O₃Si | [1][2][3] |

| Molecular Weight | 274.47 g/mol | [1][2] |

| IUPAC Name | trimethoxy(undec-10-enyl)silane | [2][3] |

| CAS Number | 872575-06-9 | [1][2][3] |

| Canonical SMILES | CO(OC)OC | [2][3] |

Physical and Chemical Data

| Property | Value | Source(s) |

| Physical State | Transparent Liquid | [2] |

| Density | 0.908 g/cm³ | [2] |

| Boiling Point | 102-105 °C @ 1 mmHg | [2] |

| Flash Point | >110 °C | [2] |

| Surface Properties | Creates hydrophobic surfaces on glass (contact angle ~100°) | [1] |

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Core Mechanism: Surface Modification via Self-Assembled Monolayer (SAM) Formation

The primary application of this compound is the formation of a self-assembled monolayer (SAM) on a hydroxylated surface. This process transforms the substrate's properties, for instance, rendering a hydrophilic glass surface hydrophobic and chemically functional. The mechanism proceeds in two critical, sequential steps: hydrolysis followed by condensation.

Step 1: Hydrolysis of the Methoxy Groups

In the presence of water, the three methoxy groups (-OCH₃) on the silicon atom undergo nucleophilic substitution to form silanol groups (-OH).[4] This reaction releases methanol as a byproduct and is the rate-limiting step in SAM formation. It can be catalyzed by either acid or base.[5]

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

The causality for requiring catalysis is rooted in the reaction mechanism. Under acidic conditions, a methoxy oxygen is protonated, making it a better leaving group. Under basic conditions, the hydroxide ion directly attacks the electron-deficient silicon atom.[5]

Step 2: Condensation and Covalent Bonding

Once formed, the reactive silanetriol molecules can condense in two ways:

-

Intermolecular Condensation: Silanols from adjacent molecules react to form strong, cross-linking siloxane (Si-O-Si) bonds. This creates a polymerized network parallel to the substrate surface, lending mechanical and chemical stability to the monolayer.[3]

-

Surface Condensation: The silanol groups react with hydroxyl groups (-OH) present on the substrate (e.g., Si-OH on a glass or silica surface), forming a covalent Si-O-Substrate bond. This reaction anchors the monolayer to the surface.

This dual condensation process results in a robust, covalently attached monolayer with the undecenyl chains oriented away from the surface.

Caption: Mechanism of SAM formation via hydrolysis and condensation.

Experimental Protocol: Formation of a Hydrophobic Monolayer on Glass

This section provides a trusted, field-proven protocol for modifying a standard glass microscope slide. The self-validating nature of this protocol is evident in the final characterization step, where a high water contact angle confirms successful monolayer formation.

Substrate Cleaning and Hydroxylation

Causality: This initial step is critical. The density of hydroxyl groups on the substrate surface directly impacts the packing density and quality of the resulting SAM. Piranha solution (a powerful oxidizer) removes organic residues and maximizes surface hydroxylation.[6]

-

Safety First: Piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Handle only in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Never store piranha solution in a sealed container.

-

Immerse glass slides in freshly prepared piranha solution for 30-60 minutes.

-

Carefully remove the slides and rinse extensively with deionized (DI) water.

-

Dry the slides under a stream of high-purity nitrogen or argon and use immediately. The surface is now active and hydrophilic.

Silanization Procedure (Solution-Phase Deposition)

Causality: Anhydrous conditions are preferred for the silanization step to prevent premature self-condensation of the silane in the bulk solution, which leads to the formation of aggregates on the surface.[6]

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a sealed container.

-

Immerse the clean, dry glass slides in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Remove the slides from the solution and rinse with fresh toluene to remove any physisorbed molecules.

-

Perform a final rinse with ethanol or isopropanol.

Curing and Annealing

Causality: A thermal curing step drives the condensation reactions to completion, promoting the formation of covalent Si-O-Si cross-links and strengthening the bond to the substrate.

-

Dry the rinsed slides under a stream of nitrogen.

-

Place the slides in an oven at 110-120 °C for 1 hour to cure the monolayer.

-

Allow the slides to cool to room temperature before characterization.

Caption: Experimental workflow for surface modification.

Surface Characterization Techniques

Verifying the successful formation of a high-quality monolayer is essential. Several analytical techniques are commonly employed for this purpose.

| Technique | Purpose | Expected Result for Successful SAM | Source(s) |

| Contact Angle Goniometry | Measures surface wettability (hydrophobicity). | A high static water contact angle (>95°), indicating a hydrophobic surface. | [3][6] |

| Ellipsometry | Measures the thickness of the thin film. | A uniform thickness consistent with a single monolayer (~1.5-2.0 nm). | [3] |

| Atomic Force Microscopy (AFM) | Images the surface topography at the nanoscale. | A smooth, uniform surface free of large aggregates. | [3][6] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface. | Presence of Si, C, and O peaks consistent with the silane structure. | [6] |

Applications of the Terminal Vinyl Group

The true versatility of a this compound SAM lies in the reactivity of its terminal vinyl group. This functional handle allows the surface to be used as a platform for further chemical synthesis.

Hydrosilylation

Hydrosilylation is a powerful reaction where a silicon-hydride (Si-H) bond adds across the C=C double bond.[7] This reaction, typically catalyzed by platinum complexes (e.g., Karstedt's catalyst), is highly efficient and allows for the attachment of a vast range of secondary molecules containing a hydrosilane group.[8] This is a cornerstone technique for creating complex, multi-functional surfaces.

Caption: Hydrosilylation of the terminal vinyl group.

Other Applications

-

Polymer Grafting: The vinyl group can act as a monomer initiation site for surface-grafted polymerization, allowing for the growth of polymer brushes that can dramatically alter surface properties.[9][10]

-

Thiol-Ene "Click" Chemistry: The alkene can readily react with thiols in the presence of a radical initiator or UV light, providing an efficient pathway for conjugating thiol-containing biomolecules (e.g., cysteine-containing peptides).

-

Coupling Agent in Composites: In bulk materials, the silane can act as a bridge between an inorganic filler and an organic polymer matrix, enhancing the mechanical properties and durability of the composite material.[11]

Safety and Handling

Like most alkoxysilanes, this compound requires careful handling.

-

Hazard: It is known to cause skin and eye irritation.[6][12][13]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

-

Storage: The compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent premature hydrolysis.[14]

References

-

Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir. [Link]

-

Silane surface modification for improved bioadhesion of esophageal stents. PMC - NIH. [Link]

-

Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. ScienceDirect. [Link]

-

Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. NIH. [Link]

-

Vinyl Silanes for Crosslinking and Adhesion Promotion. Silico. [Link]

-

The Versatility of Vinyl Silanes in Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]

-

Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. ResearchGate. [Link]

-

Vinyl Silane. hengda silane & silicone. [Link]

-

Hydrosilylation of 1-alkenes with dichlorosilane. Pure and Applied Chemistry. [Link]

-

8.1: Hydrosilylation of Alkenes. Chemistry LibreTexts. [Link]

-

Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. ResearchGate. [Link]

-

Kinetics and Mechanism of Aqueous Hydrolysis and Condensation. Scribd. [Link]

Sources

- 1. home.bawue.de [home.bawue.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fkf.mpg.de [fkf.mpg.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vinyl Silane, Vinyl Silane coupling agents -Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Role of Vinyl-Terminated Silanes in Advanced Polymer Chemistry: A Technical Guide

Abstract: Vinyl-terminated silanes are a class of organosilicon compounds that serve as indispensable tools in the field of polymer chemistry. Their unique bifunctional nature, possessing both an organic-reactive vinyl group and inorganic-reactive hydrolyzable alkoxysilyl groups, allows them to form stable chemical bridges between disparate materials. This technical guide provides an in-depth exploration of the core applications of vinyl-terminated silanes, focusing on their roles as coupling agents, crosslinking agents, and surface modifiers. We will delve into the underlying chemical mechanisms, provide field-proven insights into experimental choices, and present detailed protocols for their practical application. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the unique properties of vinyl silanes to create advanced polymer systems with enhanced performance characteristics.

Introduction to Vinyl-Terminated Silanes

The Duality of Function: A Molecular Bridge

Vinyl-terminated silanes, also known as vinyl-functional silanes, are organosilanes characterized by a dual-reactivity molecular structure.[1] At one end, a vinyl group (-CH=CH₂) provides a site for organic reactivity, enabling participation in common polymerization reactions. At the other end, one or more hydrolyzable alkoxy groups (e.g., methoxy, -OCH₃; or ethoxy, -OCH₂CH₃) are attached to the silicon atom.[1][2] This structure allows them to act as molecular bridges, chemically bonding to both inorganic materials like glass and metals, and organic polymers such as thermosets and thermoplastics.[1]

This bifunctionality is the cornerstone of their versatility, enabling them to function as coupling agents, adhesion promoters, crosslinkers, and surface modifiers.[1] The most commonly utilized vinyl silanes in industrial and research applications are Vinyltrimethoxysilane (VTMO) and Vinyltriethoxysilane (VTEO).[3][4]

Fundamental Chemical Reactivity

The utility of vinyl-terminated silanes stems from two primary reaction pathways:

-

Reactions of the Alkoxysilyl Group: In the presence of moisture, the alkoxy groups hydrolyze to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate).[2][5] Additionally, these silanol groups can self-condense with other silanols to form a durable polysiloxane network (Si-O-Si).[2]

-

Reactions of the Vinyl Group: The vinyl group is susceptible to a variety of organic reactions. Most notably, it readily participates in platinum-catalyzed hydrosilylation, a key reaction in the curing of silicone elastomers, where it reacts with a silicon-hydride (Si-H) group.[6][7] It can also be incorporated into polymer backbones through free-radical polymerization or be grafted onto existing polymer chains.[2]

The diagram below illustrates the fundamental reaction pathways for a generic vinyl-trialkoxysilane.

Core Applications in Polymer Chemistry

As Coupling Agents in Polymer Composites

The primary function of a coupling agent is to create a stable and durable bond at the interface between two dissimilar materials, typically an inorganic filler and an organic polymer matrix. Vinyl silanes excel in this role, significantly enhancing the performance of composite materials.

2.1.1 Mechanism of Interfacial Adhesion

When introduced into a composite, the vinyl silane migrates to the surface of the inorganic filler. The alkoxysilyl groups hydrolyze and form covalent bonds with the filler surface, as previously described. This effectively coats the filler with a layer of silane molecules, with their vinyl groups oriented outwards, toward the polymer matrix.[1][8] During polymerization or processing of the composite, these vinyl groups copolymerize with the polymer matrix, creating a strong, continuous chemical link from the filler, through the silane, to the polymer.[9] This robust interface allows for efficient stress transfer from the flexible polymer matrix to the high-strength filler, which is the basis for the reinforcing effect.

2.1.2 Impact on Composite Properties

The use of vinyl silanes as coupling agents leads to dramatic improvements in the material's properties:

-

Mechanical Strength: Enhanced tensile, flexural, and impact strength due to efficient stress transfer.[1][2]

-

Moisture and Environmental Resistance: The stable, covalent bonds at the interface prevent water from penetrating and degrading adhesion, which is a common failure mode in untreated composites.[1][4]

-

Processing and Dispersion: Treating fillers with silanes can improve their compatibility with the polymer, leading to better dispersion, reduced melt viscosity, and easier processing.[1][10]

2.1.3 Experimental Protocol: Surface Treatment of Nano-Alumina

This protocol provides a general method for the surface modification of nano-alumina particles with vinyltrimethoxysilane (VTMO) to improve their dispersion and bonding in a vinyl ester resin matrix.[9]

-

Preparation of Silane Solution:

-

Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.5-5.5 with acetic acid. This slightly acidic condition promotes the hydrolysis of the silane.

-

Add the desired amount of VTMO (e.g., 1-2% by weight of the alumina) to the alcohol/water solution with stirring.

-

Allow the solution to stir for approximately 30-60 minutes to ensure complete hydrolysis of the methoxy groups to silanol groups.

-

-

Treatment of Nano-Alumina:

-

Disperse the nano-alumina powder into the prepared silane solution. Use ultrasonication for 15-30 minutes to break up agglomerates and ensure uniform wetting of the particles.

-

Continue to stir the slurry at room temperature for 2-4 hours to allow the silanol groups to condense onto the surface of the alumina particles.

-

-

Isolation and Drying:

-

Separate the treated alumina particles from the solution using centrifugation.

-

Wash the particles several times with pure ethanol to remove any unreacted silane.

-

Dry the treated powder in an oven at 110-120°C for 2-4 hours to remove residual solvent and water, and to promote further condensation and covalent bond formation between the silane and the alumina surface.

-

-

Verification (Optional):

-

The success of the surface treatment can be verified using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), which will show characteristic peaks for the vinyl and siloxane groups, and Thermogravimetric Analysis (TGA), which can quantify the amount of silane grafted onto the surface.

-

As Crosslinking Agents

Vinyl silanes are critical for creating crosslinked polymer networks, which transforms thermoplastics into thermosets with improved heat resistance, strength, and durability.

2.2.1 Moisture-Cure Crosslinking of Polyethylene (PEX-b)

One of the largest applications for vinyl silanes is in the production of crosslinked polyethylene (XLPE) for pipes (PEX-b) and wire & cable insulation.[2][4] The process, often called the Monosil process, involves two main steps:

-

Grafting: Polyethylene is melt-processed in an extruder with a vinyl silane (e.g., VTMO) and a small amount of a peroxide initiator. The peroxide initiates a free-radical reaction that grafts the silane molecule onto the polyethylene backbone.[2][3]

-

Crosslinking: The silane-grafted polyethylene can then be extruded into its final shape (e.g., a pipe). Exposure to moisture, often in a hot water bath or steam sauna, triggers the hydrolysis of the alkoxy groups on the grafted silane. The resulting silanol groups then condense with each other to form strong, stable siloxane crosslinks (Si-O-Si) between the polyethylene chains.[3]

2.2.2 Curing of Silicone Elastomers (Addition Cure)

Vinyl-terminated siloxanes, particularly vinyl-terminated polydimethylsiloxane (PDMS), are the foundational base polymers for a vast range of silicone materials, including liquid silicone rubber (LSR) and room-temperature-vulcanizing (RTV) silicones.[11][12] These materials are cured via an addition reaction known as hydrosilylation.

In this system, the vinyl-terminated PDMS is mixed with a hydride-functional siloxane crosslinker (a polymer containing Si-H bonds) and a platinum-based catalyst.[11][13] The catalyst facilitates the addition of the Si-H bond across the C=C double bond of the vinyl group, forming a stable ethylene bridge (Si-CH₂-CH₂-Si) between the polymer chains.[6][7] This reaction is highly efficient, produces no byproducts, and allows for fast cure times.

2.2.3 Protocol: Formulation of a Basic Addition-Cure Silicone Elastomer

This protocol outlines the preparation of a simple, low-strength molding elastomer.[7]

-

Component Preparation (Two-Part System):

-

Part A (Base Polymer & Catalyst):

-

In a mixing vessel, combine 100 parts by weight of a vinyl-terminated polydimethylsiloxane (e.g., 1000 cSt viscosity).

-

Add 30-50 parts of a reinforcing filler, such as hexamethyldisilazane-treated fumed silica. Mix thoroughly until a uniform paste is formed. This step often requires a high-shear mixer.

-

Add a platinum catalyst solution (e.g., Karstedt's catalyst) to achieve a platinum concentration of 10-20 ppm. Disperse evenly.

-

-

Part B (Crosslinker):

-

This part contains the hydride-functional crosslinker, typically a methylhydrosiloxane-dimethylsiloxane copolymer. The amount needed depends on the vinyl content of the base polymer and the hydride content of the crosslinker. A typical starting point is a 1.5:1 to 2:1 molar ratio of Si-H to Si-Vinyl groups. The crosslinker is often blended with some of the same vinyl-terminated PDMS from Part A to achieve a similar viscosity for easy mixing.

-

-

-

Curing:

-

Thoroughly mix Part A and Part B in the desired ratio (often 1:1 or 10:1 by weight).

-

De-gas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Pour the mixture into the desired mold. Curing will begin immediately at room temperature but can be accelerated significantly by heating (e.g., at 80-150°C).

-

Surface Modification and Adhesion Promotion

The ability of silanes to form a durable, chemically bonded layer on a substrate makes them excellent agents for surface modification.

-

Adhesion Promotion: In adhesives, sealants, and coatings, vinyl silanes are used to enhance the bond between the organic formulation and the inorganic substrate (e.g., glass, aluminum).[5][14][15] They can be added directly to the formulation or applied as a primer to the substrate.[15] The result is a more durable bond with significantly improved resistance to moisture.[1][15]

-

Water Scavenging: In moisture-sensitive formulations like MS-polymer sealants, vinyltrimethoxysilane is often added as a moisture scavenger. Its rapid reaction with water eliminates excess moisture that could cause premature curing or interfere with the final properties of the sealant.[15]

-

Biomedical Applications: In dentistry, silanes are crucial for coating the inorganic filler particles (like silica or zirconia) used in resin composites.[16] This ensures a strong bond between the filler and the methacrylate polymer matrix, which is essential for the durability and wear resistance of dental restorations.[16]

In Polymer Synthesis and Modification

Beyond their role as additives, vinyl silanes can also be integral building blocks in polymer synthesis.

-

Monomers for Silicones: They are used as monomers and precursors for creating a wide variety of vinyl-functional silicone polymers and copolymers through methods like ring-opening polymerization or polycondensation.[17][18][19][20] This allows for precise control over the vinyl content and distribution within the polymer, tailoring it for specific curing characteristics or properties.

-

Controlled Polymerization: Vinyltriethoxysilane can be added as a monomer during emulsion polymerization to create vinyl-modified latexes.[10] The slower hydrolysis rate of the ethoxy groups compared to methoxy groups can be beneficial for controlling the polymerization process.[10] These modified latexes exhibit improved water resistance and adhesion.[10]

Advanced Topics and Future Outlook

The field of vinyl silane chemistry continues to evolve. Researchers are exploring the synthesis of novel, multifunctional silanes, such as vinyl-substituted silsesquioxanes, which can act as molecular scaffolds for creating highly crosslinked or functionalized materials.[21] A significant area of research is the development of more sustainable, metal-free catalysts to replace expensive platinum catalysts for hydrosilylation reactions, which would have a major industrial impact.[22] The inherent durability and moisture resistance imparted by silanes also position them as key components in the development of more sustainable, long-lasting polymer materials that can extend the service life of products and reduce waste.

Conclusion

Vinyl-terminated silanes are a uniquely versatile class of chemicals that act as a critical link between the organic and inorganic worlds. Their dual reactivity enables them to function as powerful coupling agents in composites, efficient crosslinkers for polyolefins and silicones, and effective adhesion promoters and surface modifiers. A thorough understanding of their underlying chemical principles—hydrolysis, condensation, and vinyl group reactivity—allows researchers and engineers to design and develop advanced polymer systems with superior mechanical strength, durability, and environmental resistance. As materials science continues to advance, the multifaceted role of vinyl silanes will undoubtedly expand, solidifying their importance in modern polymer chemistry.

References

- SiSiB SILICONES. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier.

- Hubei Co-Formula Material Tech Co.,Ltd. Knowledge of Vinyl Silane Coupling Agent.

- Silico. Vinyl Silanes for Crosslinking and Adhesion Promotion.

- Xiamen Gesilicone Trading Company Limited. Enhancing Polymer Performance with Vinyl Silane Coupling Agents. (2023-12-05).

- BRB International.

- Polymer Chemistry (RSC Publishing). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups.

- ResearchGate.

- ACS Publications. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (2020-05-21).

- ResearchGate.

- PMC - NIH.

- Organic Chemistry Portal. Vinylsilane synthesis.

- PMC - NIH. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024-01-16).